(Z)-3-Phenyl-2-(3,4-dimethoxyphenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-2-(3,4-dimethoxyphenyl)-3-phenylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-16-9-8-14(11-17(16)20-2)15(12-18)10-13-6-4-3-5-7-13/h3-11H,1-2H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBALPNGWRQTOL-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=CC=CC=C2)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Phenyl-2-(3,4-dimethoxyphenyl)acrylonitrile typically involves the base-catalyzed reaction of 3,4-dimethoxybenzaldehyde with phenylacetonitrile. The reaction is carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-Phenyl-2-(3,4-dimethoxyphenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
(Z)-3-Phenyl-2-(3,4-dimethoxyphenyl)acrylonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-3-Phenyl-2-(3,4-dimethoxyphenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of (Z)-3-phenyl-2-(3,4-dimethoxyphenyl)acrylonitrile are best understood through comparison with analogs differing in substituents, stereochemistry, or core scaffolds. Below is a detailed analysis:
Substitution at the 3,4-Dimethoxyphenyl Group
Trimethoxyphenyl Analogs :
Replacement of the 3,4-dimethoxyphenyl group with a 3,4,5-trimethoxyphenyl moiety (e.g., in (Z)-3-(benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) significantly enhances anticancer potency. For example, trimethoxy derivatives exhibit GI50 values as low as <10 nM against 60 human cancer cell lines, attributed to improved tubulin-binding affinity and resistance to P-glycoprotein efflux . In contrast, the dimethoxy analog this compound shows moderate activity (average GI.="" critical="" density="" group="" highlighting="" methoxy="" of="" p="" role="" sub>="2.59" the="" µm),="">- Benzothiophene-Based Analogs: Substituting the phenyl group with a benzo[b]thiophen-2-yl scaffold (e.g., compound 31: (Z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile) improves cytotoxicity (GI50 = 0.229 µM against melanoma cells) due to enhanced π-π stacking and hydrophobic interactions with biological targets .
Substituent Variations on the Phenyl Ring
Methoxyphenyl vs. Nitrophenyl :
(Z)-3-(4-nitrophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile exhibits reduced cytotoxicity compared to methoxy-substituted analogs, likely due to electron-withdrawing nitro groups diminishing binding to tubulin or DNA .Chlorophenyl Derivatives :
Halogenation, as in (Z)-3-(4-chlorophenyl)-2-(3,4-dichlorophenyl)acrylonitrile, increases lipophilicity and membrane permeability, resulting in potent estrogenic activity (IC50 = 0.1 µM in MCF-7 breast cancer cells) .
Stereochemical Influences
The Z-configuration of the target compound is critical for activity. For example, the E-isomer of 3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile shows reduced tubulin inhibition compared to the Z-form, emphasizing the role of stereochemistry in molecular recognition .
Functional Group Modifications
Tetrazol-5-yl Substitution :
Replacing the phenyl group with a tetrazol-5-yl ring (e.g., (Z)-3-phenyl-2-(1H-tetrazol-5-yl)acrylonitrile) shifts activity toward antimicrobial applications (MIC = 8 µg/mL against S. aureus), demonstrating scaffold versatility .- Amino and Acetamide Derivatives: Introduction of amino groups (e.g., (Z)-3-(4-aminophenyl)-2-(3,4-dimethoxyphenyl)acrylonitrile) improves solubility and enables further functionalization, such as acetylation to enhance pharmacokinetics .
Comparative Data Table
Biological Activity
(Z)-3-Phenyl-2-(3,4-dimethoxyphenyl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and findings from diverse sources.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate phenylacrylonitrile derivatives with methoxy-substituted phenyl groups. Various methods, including microwave-assisted synthesis and classical linear techniques, have been employed to achieve high yields of the desired compound. Characterization is often confirmed through spectroscopic techniques such as NMR and mass spectrometry .
Antiproliferative Activity
Research indicates that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound's mechanism appears to involve the inhibition of tubulin polymerization, which is critical for cancer cell division. Binding studies have shown that it interacts with the colchicine binding site on tubulin, leading to an increase in apoptosis in treated cells .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.5 | Tubulin polymerization inhibition |
| A549 (Lung) | 7.8 | Apoptosis induction |
| HeLa (Cervical) | 4.2 | Cell cycle arrest |
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Studies suggest that it may inhibit amyloid-beta aggregation, a key feature in Alzheimer's disease pathology. The compound has shown potential in protecting neuronal cells from oxidative stress-induced damage .
Table 2: Neuroprotective Activity
| Assay Type | Concentration (µM) | Effect Observed |
|---|---|---|
| Aβ Aggregation Inhibition | 10 | 44% reduction in aggregation |
| PC12 Cell Viability | 25 | Significant protection from H2O2 |
Case Studies
- Case Study on Cancer Cell Lines : A study examined the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, correlating with increased levels of apoptotic markers such as caspase activation and PARP cleavage.
- Neuroprotection Against Oxidative Stress : Another investigation focused on the protective effects of this compound on neuronal cells exposed to hydrogen peroxide. Results showed that treatment significantly improved cell survival rates compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Q & A
Q. What is the optimized synthetic route for (Z)-3-Phenyl-2-(3,4-dimethoxyphenyl)acrylonitrile?
The compound is synthesized via a base-catalyzed condensation reaction. A typical protocol involves reacting 3,4-dimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile in the presence of 5% NaOH and a catalytic amount of tert-butylammonium bromide. The reaction proceeds at room temperature for 45 minutes, yielding the Z-isomer due to steric and electronic effects. Crystallization from ethanol affords pure product with confirmed geometry via X-ray diffraction .
Q. How is the Z-geometry of the compound experimentally validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural parameters include:
Q. What spectroscopic methods are used for structural characterization?
- NMR : Methoxy groups (~δ 3.8–4.0 ppm) and acrylonitrile protons (δ 6.5–7.5 ppm) confirm substitution patterns.
- XRD : Monoclinic crystal system (P21/c) with unit cell dimensions: a = 14.830 Å, b = 13.688 Å, c = 7.445 Å, β = 91.724° .
Advanced Research Questions
Q. What mechanistic insights explain its anticancer activity?
The compound induces microtubule depolymerization , leading to G2/M cell cycle arrest and apoptosis. In MDA-MB-435 melanoma cells, it exhibits a GI50 of 0.229 µM, linked to disruption of tubulin polymerization kinetics. Comparative studies show activity correlates with methoxy group positioning and acrylonitrile rigidity .
Q. How do structural modifications impact bioactivity?
- 3,4-Dimethoxyphenyl vs. 3,5-dimethoxyphenyl substitution : The former enhances microtubule targeting (GI50 = 0.229 µM in MDA-MB-435), while the latter broadens efficacy (GI50 = 0.020–10.3 µM across 85% of cell lines) .
- Steric effects : Distorted bond angles (e.g., C13—C12—C9 = 132.13°) reduce planarity, affecting binding to tubulin’s colchicine site .
Q. How can researchers resolve discrepancies in reported GI50 values?
Variability arises from:
- Cell line heterogeneity : MDA-MB-435 (melanoma) vs. leukemia lines (e.g., CCRF-CEM) show differential sensitivity .
- Assay conditions : Incubation time (48–72 hr) and solvent (DMSO concentration ≤0.1%) critically influence results. Normalize data using reference agents like paclitaxel .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Molecular docking : Simulate binding to β-tubulin (PDB ID: 1SA0) to predict interactions with residues Thr179 and Asn258.
- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., H-bonding contributes 15% to crystal packing) .
Methodological Considerations
Q. How is purity validated during synthesis?
Q. What strategies stabilize the compound in biological assays?
- Storage : –20°C under argon to prevent oxidation of methoxy groups.
- Solubility : Use DMSO stocks (<10 mM) with sonication to avoid aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
